5-oxaspiro[3.5]nonane-6-carbaldehyde
Description
5-Oxaspiro[3.5]nonane-6-carbaldehyde is a bicyclic organic compound featuring a spiro architecture, where two rings (one 5-membered oxolane and one 3-membered cycloalkane) share a single carbon atom. The aldehyde functional group at position 6 introduces reactivity critical for applications in synthetic chemistry, particularly in pharmaceutical intermediates and polymer synthesis. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol (CAS: 1683529-07-8) . The spiro structure confers unique steric and electronic properties, making it a valuable scaffold for drug discovery and materials science.
Properties
CAS No. |
1874345-90-0 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonane-6-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-7-8-3-1-4-9(11-8)5-2-6-9/h7-8H,1-6H2 |
InChI Key |
RWWBNWQUOFCXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC2(C1)CCC2)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxaspiro[3.5]nonane-6-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde group. One common synthetic route includes the cyclization of a suitable precursor, such as a diol or a hydroxy ketone, under acidic or basic conditions. The reaction conditions often involve the use of catalysts like Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with nucleophiles like amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products Formed
Oxidation: 5-Oxaspiro[3.5]nonane-6-carboxylic acid
Reduction: 5-Oxaspiro[3.5]nonane-6-methanol
Substitution: Imines, hydrazones
Scientific Research Applications
5-Oxaspiro[3.5]nonane-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a precursor in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-oxaspiro[3.5]nonane-6-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is the primary reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variants
(a) 5-Oxaspiro[3.5]nonane-8-carboxylic Acid
- Molecular Formula : C₉H₁₄O₃
- Functional Group : Carboxylic acid (-COOH) at position 8.
- Key Properties : Higher polarity and acidity compared to the aldehyde derivative. Used in peptide coupling reactions .
- Structural Difference : The carboxylic acid group enhances hydrogen-bonding capacity, influencing solubility and reactivity .
(b) 6-(Bromomethyl)-5-oxaspiro[3.5]nonane
- Molecular Formula : C₉H₁₅BrO
- Functional Group : Bromomethyl (-CH₂Br) at position 5.
- Key Properties : The bromine atom enables nucleophilic substitution reactions, making it a precursor for cross-coupling chemistry .
- Structural Difference : The bromomethyl group introduces a heavier atom (Br vs. CHO), increasing molecular weight to 219.12 g/mol .
(c) 1-Oxa-6-azaspiro[3.5]nonane Oxalate
Heteroatom-Modified Spiro Compounds
(a) 6-Azaspiro[3.5]nonan-7-one
- Molecular Formula: C₈H₁₃NO
- Key Features : Replaces oxygen with nitrogen (aza) and includes a ketone group.
- Applications : A versatile intermediate in alkaloid synthesis due to its rigid, nitrogen-containing spiro framework .
(b) 2-Oxaspiro[3.5]nonan-7-one
Key Research Findings
- Reactivity: The aldehyde group in 5-oxaspiro[3.5]nonane-6-carbaldehyde undergoes nucleophilic additions (e.g., Grignard reactions) more readily than its carboxylic acid counterpart due to lower steric hindrance .
- Polymer Applications: Derivatives like poly(5-oxaspiro[3.5]nonane-2,7-diyl) demonstrate enhanced thermal stability compared to linear polyethers, attributed to the spiro structure’s rigidity .
- Drug Discovery: Azaspiro analogs (e.g., 1-oxa-6-azaspiro[3.5]nonane oxalate) are prioritized in CNS drug development due to their ability to cross the blood-brain barrier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
